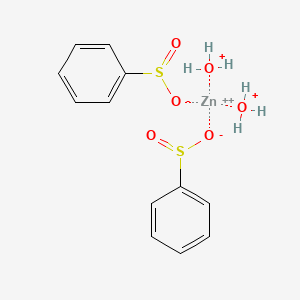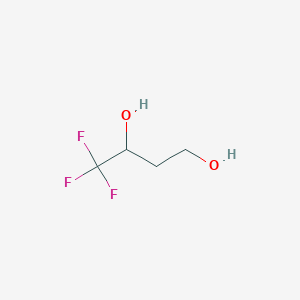
4,4,4-三氟丁烷-1,3-二醇
描述
4,4,4-Trifluorobutane-1,3-diol, also known as ®-4,4,4-Trifluorobutane-1,3-diol, is a chemical compound with the molecular formula C4H7F3O2 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluorobutane-1,3-diol consists of 4 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms . The molecular weight of this compound is 144.09 .Physical And Chemical Properties Analysis
4,4,4-Trifluorobutane-1,3-diol is a flammable liquid and vapour . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .科学研究应用
全氟烷基化学物质的生物降解
全氟烷基化学物质,包括 4,4,4-三氟丁烷-1,3-二醇等化合物,广泛用于工业和商业应用。它们在环境中的持久性和潜在毒性引起了广泛关注。最近的研究强调了理解这些化学物质的微生物降解的重要性。这包括对 4,4,4-三氟丁烷-1,3-二醇等前体物的环境归宿的研究以及通过生物降解过程形成全氟烷基酸 (PFAA) 的可能性。该综述表明,了解环境降解途径对于评估与这些化学物质相关的归宿、影响和潜在风险至关重要 (Liu & Avendaño, 2013).
高级合成应用
氟化化合物,如 4,4,4-三氟丁烷-1,3-二醇,是高级合成过程中的组成部分。由于其强大的吸电子效应,它们被用作过渡金属催化反应的中间体。Hoegermeier & Reissig (2009) 的综述讨论了非氟丁烷磺酸盐的使用,重点介绍了在实验室和工业规模有机合成中使用高度氟化磺酸盐的优点。这些化合物在合成过程中的优势凸显了 4,4,4-三氟丁烷-1,3-二醇等氟化化学物质在现代化学制造中的重要性 (Hoegermeier & Reissig, 2009).
可再生资源的聚合物合成
在聚合物科学领域,4,4,4-三氟丁烷-1,3-二醇和相关化合物作为单体具有从可再生资源合成聚合物的潜在应用。Fenouillot 等人 (2010) 的综述讨论了源自谷物基多糖的化合物在高性能聚合物合成中的应用。这些化合物具有刚性、手性和生物降解性等优点。这项研究表明可持续和可再生资源在聚合物合成中日益重要,其中氟化二醇可能发挥重要作用 (Fenouillot et al., 2010).
水性氟烷基化反应
4,4,4-三氟丁烷-1,3-二醇等氟化化合物是水性氟烷基化反应开发的核心。由于其环境友好性,这些反应变得越来越重要。Song 等人 (2018) 综述了这些反应的进展,指出了它们在药物和农用化学品中创建含氟官能团的重要性。该综述强调了以环保方式将氟化基团纳入分子的必要性,突出了 4,4,4-三氟丁烷-1,3-二醇等化合物在绿色化学中的重要性 (Song et al., 2018).
安全和危害
This compound is classified as a flammable liquid, Category 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is advised to rinse with plenty of water . If inhaled, the affected individual should be moved to fresh air and given artificial respiration if necessary .
属性
IUPAC Name |
4,4,4-trifluorobutane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O2/c5-4(6,7)3(9)1-2-8/h3,8-9H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLIIHMYYAHRGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306763 | |
| Record name | 4,4,4-Trifluoro-1,3-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluorobutane-1,3-diol | |
CAS RN |
433-25-0 | |
| Record name | 4,4,4-Trifluoro-1,3-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-Trifluoro-1,3-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

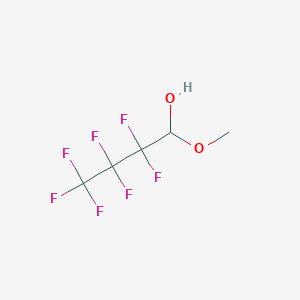
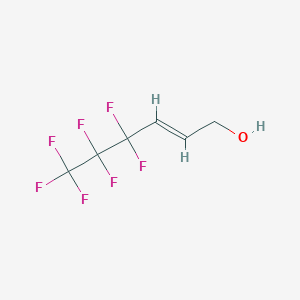
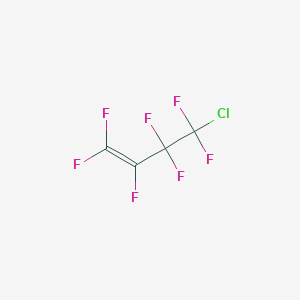

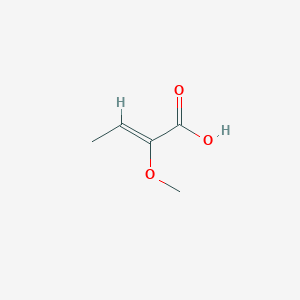
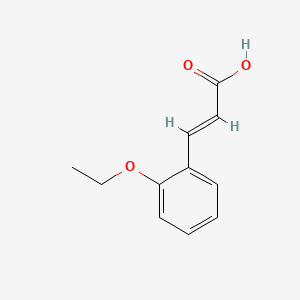
![5-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B6593153.png)
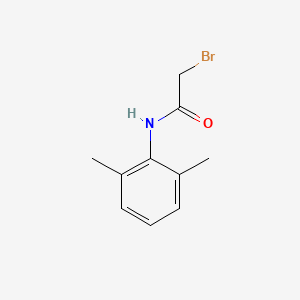
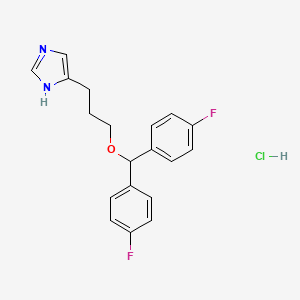
![(S)-N-Methyl-N-diphenylphosphino-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethylamine](/img/structure/B6593171.png)


![2-[5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B6593223.png)
